molecular formula C13H12FNO2 B7475002 N-[(2-fluorophenyl)methyl]-N-methylfuran-2-carboxamide

N-[(2-fluorophenyl)methyl]-N-methylfuran-2-carboxamide

Cat. No. B7475002
M. Wt: 233.24 g/mol
InChI Key: WIRAJSRLENVDSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(2-fluorophenyl)methyl]-N-methylfuran-2-carboxamide, commonly known as FMF-2, is a chemical compound that has shown potential in scientific research. It belongs to the class of furan carboxamides and has been studied for its possible applications in various fields such as medicine, agriculture, and material science.

Mechanism of Action

The mechanism of action of FMF-2 is not fully understood. However, it is believed to exert its effects through the modulation of various cellular pathways. For example, it has been shown to inhibit the activity of certain enzymes involved in inflammation and cancer progression. It has also been shown to modulate the activity of certain receptors in the brain, which may be involved in the treatment of neurodegenerative disorders.
Biochemical and Physiological Effects:
FMF-2 has been shown to have various biochemical and physiological effects. For example, it has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to reduce inflammation in animal models of arthritis. In addition, it has been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

FMF-2 has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been shown to have low toxicity in animal models. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several future directions for the study of FMF-2. For example, further investigation is needed to fully understand its mechanism of action and to identify its molecular targets. In addition, more studies are needed to evaluate its safety and efficacy in animal models and in human clinical trials. Finally, the development of new derivatives of FMF-2 may lead to the discovery of compounds with even greater potential for scientific research.

Synthesis Methods

The synthesis of FMF-2 involves a multi-step process that starts with the reaction between furan-2-carboxylic acid and thionyl chloride. This results in the formation of furan-2-carbonyl chloride, which is then reacted with N-methyl-N-(2-fluorophenyl)methanamine to produce FMF-2. The compound can be purified using various methods such as column chromatography and recrystallization.

Scientific Research Applications

FMF-2 has been studied for its potential applications in various scientific fields. In medicine, it has been investigated for its possible use as a drug candidate for the treatment of various diseases such as cancer, inflammation, and neurodegenerative disorders. In agriculture, it has been studied for its possible use as a pesticide and herbicide. In material science, it has been investigated for its possible use in the synthesis of new materials with unique properties.

properties

IUPAC Name

N-[(2-fluorophenyl)methyl]-N-methylfuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FNO2/c1-15(13(16)12-7-4-8-17-12)9-10-5-2-3-6-11(10)14/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIRAJSRLENVDSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1F)C(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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